

A Comparative Meta-Analysis of Phenothiazine-Derived Antiarrhythmic Drugs

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Compound of Interest

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This guide provides a detailed comparison of phenothiazine-derived antiarrhythmic drugs, with a primary focus on moricizine, and their alternatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and experimental methodologies based on available clinical data.

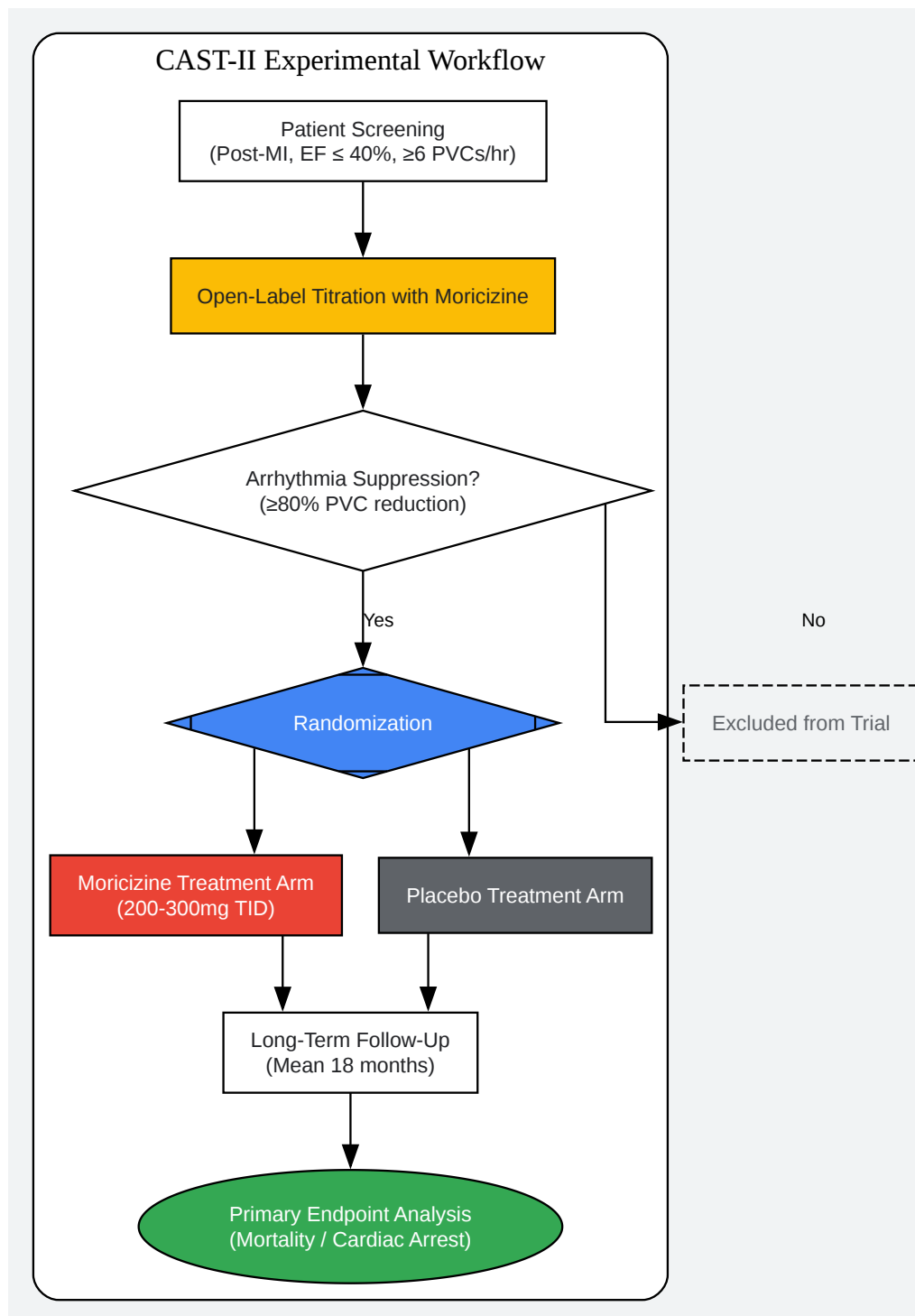
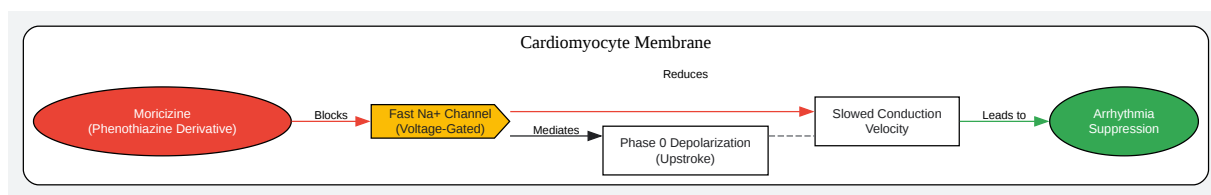
Introduction to Phenothiazine-Derived Antiarrhythmics

Phenothiazine derivatives are a class of drugs historically recognized for their antipsychotic properties. However, certain analogues, notably moricizine (Ethmozine), were developed and investigated for their antiarrhythmic effects.^{[1][2]} Moricizine is classified as a Class I antiarrhythmic agent under the Vaughan Williams classification, primarily acting by blocking sodium channels in myocardial tissue.^{[1][3][4]} Its electrophysiological effects, however, are complex, sharing properties with both Class IA and IB agents.^{[5][6]} This guide will compare the performance of moricizine against other Class I and broader antiarrhythmic agents, contextualized by the landmark Cardiac Arrhythmia Suppression Trial (CAST), which significantly shaped the clinical use of these drugs.

Mechanism of Action

Phenothiazine-derived antiarrhythmics like moricizine exert their primary effect by blocking the fast inward sodium current (I_{Na}) during phase 0 of the cardiac action potential.^{[3][7][8]} This action reduces the maximum rate of depolarization (V_{max}), thereby slowing conduction velocity

in the atria, ventricles, and His-Purkinje system.[5][7] Moricizine also shortens the action potential duration and the effective refractory period.[5] This mechanism helps to suppress arrhythmias by interrupting re-entrant circuits.[5]



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